molecular formula C7H10BrFN2O2 B14260038 (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide CAS No. 426844-29-3

(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide

Cat. No.: B14260038
CAS No.: 426844-29-3
M. Wt: 253.07 g/mol
InChI Key: AHAIPXCZKXPTSF-WHFBIAKZSA-N
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Description

(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide is a synthetic compound that belongs to the class of fluorinated prolinamides This compound is characterized by the presence of a bromoacetyl group and a fluorine atom attached to the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

    Fluorination: The fluorine atom is introduced into the proline ring through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Bromoacetylation: The bromoacetyl group is introduced by reacting the fluorinated proline derivative with bromoacetyl bromide in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with a thiol would yield a thioether derivative.

    Oxidation: Oxidation of the bromoacetyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the bromoacetyl group can yield an alcohol derivative.

    Hydrolysis: Hydrolysis of the amide bond results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromoacetyl group.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide involves its interaction with molecular targets through its reactive functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can influence the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound has a similar bromoacetyl group but differs in the substitution pattern on the pyrrolidine ring.

    (3R,4S)-3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate: Another related compound with a different ester group.

Uniqueness

(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide is unique due to the presence of both a bromoacetyl group and a fluorine atom on the proline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

426844-29-3

Molecular Formula

C7H10BrFN2O2

Molecular Weight

253.07 g/mol

IUPAC Name

(2S,4S)-1-(2-bromoacetyl)-4-fluoropyrrolidine-2-carboxamide

InChI

InChI=1S/C7H10BrFN2O2/c8-2-6(12)11-3-4(9)1-5(11)7(10)13/h4-5H,1-3H2,(H2,10,13)/t4-,5-/m0/s1

InChI Key

AHAIPXCZKXPTSF-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)N)C(=O)CBr)F

Canonical SMILES

C1C(CN(C1C(=O)N)C(=O)CBr)F

Origin of Product

United States

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